An In-depth Technical Guide to the Basic Properties of 3-Amino-1-methylcyclobutan-1-ol
An In-depth Technical Guide to the Basic Properties of 3-Amino-1-methylcyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-methylcyclobutan-1-ol is a synthetically important cyclobutane derivative that serves as a key intermediate in the preparation of various biologically active molecules.[1] Its rigid, three-dimensional structure makes it an attractive building block in medicinal chemistry for the development of enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the core basic properties of 3-Amino-1-methylcyclobutan-1-ol, including its physicochemical characteristics, and outlines detailed experimental protocols for their determination. Additionally, a plausible mechanism of action as an enzyme inhibitor is visualized to aid in understanding its potential biological role.
Physicochemical Properties
The fundamental physicochemical properties of 3-Amino-1-methylcyclobutan-1-ol are crucial for its application in synthetic and medicinal chemistry. These properties are summarized in Table 1. It is important to note that this compound exists as cis and trans stereoisomers, which can influence their physical and biological characteristics.[1]
Table 1: Physicochemical Properties of 3-Amino-1-methylcyclobutan-1-ol
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | PubChem CID 68052608[2] |
| Molecular Weight | 101.15 g/mol | PubChem CID 68052608[2] |
| Appearance | White to pale-yellow solid (hydrochloride salt) | BenchChem |
| pKa | Data not available | N/A |
| Solubility | Soluble in water and organic solvents (hydrochloride salt) | BenchChem |
| LogP (predicted) | -0.97 | Chemspace |
Basicity and pKa
Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of a substance.
Materials:
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3-Amino-1-methylcyclobutan-1-ol sample
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Deionized water
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pH meter with a glass electrode
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Stir plate and stir bar
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Buret
Procedure:
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Sample Preparation: Accurately weigh a known amount of 3-Amino-1-methylcyclobutan-1-ol and dissolve it in a known volume of deionized water.
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Titration Setup: Place the beaker containing the sample solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.
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Acidification: If starting from the free base, titrate the solution with the standardized HCl solution. Record the pH after each incremental addition of the titrant. Continue the titration well past the equivalence point.
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Titration with Base: Titrate the resulting acidic solution with the standardized NaOH solution. Record the pH after each incremental addition of the titrant.
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Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Solubility
The solubility of 3-Amino-1-methylcyclobutan-1-ol is a critical parameter for its handling, formulation, and biological activity. The presence of both a polar amino and hydroxyl group, along with a nonpolar cyclobutane ring, gives it amphiphilic character. The hydrochloride salt form is generally reported to be soluble in water and other organic solvents.
Experimental Protocol for Solubility Determination via the Shake-Flask Method
The shake-flask method is a classical technique for determining the thermodynamic solubility of a compound.
Materials:
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3-Amino-1-methylcyclobutan-1-ol sample
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Selected solvent (e.g., water, phosphate-buffered saline, ethanol)
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Vials with screw caps
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Shaker or rotator
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Centrifuge
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Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
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Sample Preparation: Add an excess amount of solid 3-Amino-1-methylcyclobutan-1-ol to a vial containing a known volume of the solvent.
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Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method. The resulting concentration is the thermodynamic solubility.
Potential Biological Activity and Mechanism of Action
While specific biological targets for 3-Amino-1-methylcyclobutan-1-ol are not extensively documented, its rigid cyclobutane scaffold is a common feature in molecules designed as enzyme inhibitors and receptor modulators. The conformational constraint imposed by the four-membered ring can lead to enhanced binding affinity and selectivity for a target protein.
The amino and hydroxyl groups can participate in key hydrogen bonding interactions within a protein's active site, while the methyl group and the cyclobutane ring can engage in hydrophobic interactions. A plausible mechanism of action for derivatives of this compound is the competitive inhibition of an enzyme.
Visualized Workflow: Hypothetical Enzyme Inhibition
The following diagram illustrates a hypothetical workflow for the interaction of a 3-Amino-1-methylcyclobutan-1-ol derivative with a target enzyme, leading to competitive inhibition.
